3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
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Overview
Description
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The presence of methoxy groups and a naphtho group in the compound could potentially influence these activities.
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule and the arrangement of atoms.Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various biological targets, leading to their wide range of biological activities . The exact reactions would depend on the specific structure of the compound and the biological environment in which it is present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry can provide information about these properties .Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf-life, and it is relatively easy to synthesize. It is also relatively non-toxic and has a low potential for bioaccumulation. However, this compound has a number of limitations for use in laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions, and it is not very soluble in organic solvents, which can limit its use in non-aqueous solutions. In addition, it is not very stable in the presence of light or heat, which can limit its use in certain types of experiments.
Future Directions
There are a number of potential future directions for 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide research. One potential direction is the development of new synthesis methods for this compound. Another potential direction is the development of new applications for this compound, such as the development of novel drugs or the use of this compound as an enzyme inhibitor. A third potential direction is the development of new methods for studying the biochemical and physiological effects of this compound, such as the development of new assays for measuring the binding of this compound to proteins or the development of new assays for measuring the inhibition of enzymes by this compound. Finally, a fourth potential direction is the development of new methods for studying the mechanism of action of this compound, such as the development of new methods for studying the binding of this compound to proteins or the development of new methods for studying the inhibition of enzymes by this compound.
Synthesis Methods
3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has been synthesized using a variety of methods. The most common method involves the reaction of 3,5-dimethoxybenzaldehyde with naphtho[1,2-d][1,3]thiazole-2-thiol in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired this compound product. Other methods of synthesis include the reaction of 3,5-dimethoxybenzaldehyde with naphtho[1,2-d][1,3]thiazole-2-thiol in the presence of a catalyst, such as palladium or platinum, or the reaction of 3,5-dimethoxybenzaldehyde with naphtho[1,2-d][1,3]thiazole-2-thiol in the presence of an oxidizing agent, such as hydrogen peroxide.
Scientific Research Applications
3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has been used in a wide range of laboratory experiments, including studies of enzyme inhibition, protein-ligand interactions, and drug discovery. In enzyme inhibition studies, this compound has been found to inhibit the activity of several enzymes, including carbonic anhydrase, cytochrome P450, and monoamine oxidase. In protein-ligand interaction studies, this compound has been found to bind to a variety of proteins, including growth hormone receptors, opioid receptors, and serotonin receptors. In drug discovery studies, this compound has been found to be a potential lead compound for the development of novel drugs.
properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSVUMPEDJYHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412858 |
Source
|
Record name | F0298-0227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6217-20-5 |
Source
|
Record name | F0298-0227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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